molecular formula C10H14NO2PS B14502203 2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione CAS No. 64067-48-7

2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione

Cat. No.: B14502203
CAS No.: 64067-48-7
M. Wt: 243.26 g/mol
InChI Key: NKDZFRIZEZJHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a complex organic compound with a unique structure that includes a benzodioxaphosphole ring and a butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of a benzodioxaphosphole derivative with a butylamine. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help to optimize the process and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: The butylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with proteins, while the benzodioxaphosphole ring can interact with hydrophobic pockets in enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylamino)ethanol: This compound has a similar butylamino group but lacks the benzodioxaphosphole ring.

    2-(Ethylamino)ethanol: Similar structure with an ethylamino group instead of butylamino.

    2-(Methylamino)ethanol: Contains a methylamino group instead of butylamino.

Uniqueness

2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to the presence of the benzodioxaphosphole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different ring structures.

Properties

CAS No.

64067-48-7

Molecular Formula

C10H14NO2PS

Molecular Weight

243.26 g/mol

IUPAC Name

N-butyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-amine

InChI

InChI=1S/C10H14NO2PS/c1-2-3-8-11-14(15)12-9-6-4-5-7-10(9)13-14/h4-7H,2-3,8H2,1H3,(H,11,15)

InChI Key

NKDZFRIZEZJHPM-UHFFFAOYSA-N

Canonical SMILES

CCCCNP1(=S)OC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.